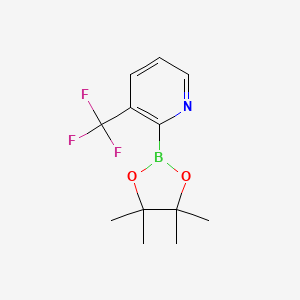

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine

Beschreibung

This compound is a pyridine derivative featuring a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2 and a trifluoromethyl (-CF₃) group at position 3. The boronate ester enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry, while the electron-withdrawing -CF₃ group influences electronic properties and metabolic stability. Its molecular formula is C₁₂H₁₄BF₃NO₂, with a molecular weight of 281.06 g/mol .

Eigenschaften

Molekularformel |

C12H15BF3NO2 |

|---|---|

Molekulargewicht |

273.06 g/mol |

IUPAC-Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-8(12(14,15)16)6-5-7-17-9/h5-7H,1-4H3 |

InChI-Schlüssel |

QHESHOYEXLNKDP-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

General Synthetic Strategy

The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine generally involves:

- Construction or procurement of a trifluoromethyl-substituted pyridine precursor.

- Selective borylation at the 2-position of the pyridine ring to introduce the dioxaborolane moiety.

- Purification and characterization of the final boronic ester product.

Detailed Synthetic Routes

Iridium-Catalyzed C–H Borylation of Trifluoromethyl-Substituted Pyridines

A highly efficient and selective method involves iridium-catalyzed direct C–H borylation of trifluoromethylpyridines using pinacolborane (HBPin) as the boron source.

Procedure Summary:

- Catalyst system: [Ir(OMe)(COD)]₂ (1 mol%) with 4,4-di-tert-butyl-2,2'-bipyridine ligand (dtbbpy, 2 mol%).

- Substrate: 3-(trifluoromethyl)pyridine (1 equiv).

- Boron source: Pinacolborane (1.5 equiv).

- Reaction conditions: Heated at 80 °C under nitrogen atmosphere in a Schlenk flask.

- Monitoring: Reaction progress followed by thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC–MS).

- Workup: Cooling, exposure to air, solvent removal, and purification by silica gel column chromatography.

This method yields the boronic ester selectively at the 2-position of the pyridine ring, affording 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine with high regioselectivity and moderate to good yields (typically >70%).

Suzuki-Miyaura Cross-Coupling Approach

An alternative synthetic route involves a Suzuki-Miyaura cross-coupling reaction between a halogenated trifluoromethylpyridine and bis(pinacolato)diboron (B₂pin₂):

- Step 1: Halogenation of the pyridine ring at the 2-position, commonly by bromination or iodination.

- Step 2: Palladium-catalyzed borylation using B₂pin₂ as the boron source.

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with appropriate ligands such as SPhos or XPhos to improve yield and regioselectivity.

- Reaction conditions: Typically performed in a solvent mixture of toluene, ethanol, and aqueous potassium carbonate (K₂CO₃) at 80–90 °C.

- Purification: Column chromatography or recrystallization.

This method is well-established but may require optimization to improve yields, which can be low (<30%) without ligand and condition fine-tuning.

Multi-Step Synthesis Including Pyridine Core Construction

For more complex derivatives, the pyridine core bearing trifluoromethyl and boronate substituents can be constructed via:

- Hantzsch pyridine synthesis: Condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts to form substituted pyridines.

- Subsequent functional group transformations to introduce trifluoromethyl and boronic ester groups.

- This approach is less direct and more time-consuming but allows for structural diversity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | [Ir(OMe)(COD)]₂ (1 mol%), Pd(PPh₃)₄ (5 mol%) | Ir catalyst preferred for direct C–H borylation |

| Ligands | dtbbpy (2 mol%), SPhos, XPhos | Ligand choice critical for yield and selectivity |

| Boron Source | Pinacolborane (HBPin), bis(pinacolato)diboron (B₂pin₂) | Pinacolborane used in C–H borylation |

| Solvent | Dichloromethane, toluene/ethanol/K₂CO₃ mixture | Solvent affects reaction rate and selectivity |

| Temperature | 80–90 °C | Elevated temperatures needed for catalytic activity |

| Atmosphere | Nitrogen or argon | To prevent moisture and oxidation of boronate |

| Reaction Time | 12–24 hours | Monitored by TLC or GC–MS |

Characterization and Purity Confirmation

To confirm the structure and purity of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine, the following techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR to verify substitution patterns and confirm trifluoromethyl group presence.

- High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular weight and isotopic distribution.

- X-ray Crystallography:

- Provides unambiguous structural confirmation and spatial arrangement.

- Elemental Analysis:

- Verifies elemental composition consistent with the molecular formula $$C{15}H{21}BF{3}NO{3}$$.

- Infrared (IR) Spectroscopy:

- Identifies characteristic functional groups such as boronate ester and trifluoromethyl.

Summary Table of Key Synthetic Routes

| Method | Key Reagents & Catalysts | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Iridium-Catalyzed C–H Borylation | [Ir(OMe)(COD)]₂, dtbbpy, HBPin | 80 °C, N₂, 12–24 h | 70–85% | Direct borylation, high regioselectivity |

| Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄ or PdCl₂(dppf), B₂pin₂, K₂CO₃ | 80–90 °C, toluene/EtOH/H₂O | <30% (optimized up to 70%) | Requires halogenated precursor, ligand tuning |

| Multi-Step Pyridine Synthesis | β-Ketoesters, aldehydes, ammonia, then functionalization | Variable | Variable | Complex, less direct, allows substitution diversity |

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.

Wissenschaftliche Forschungsanwendungen

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The boronic ester moiety can form reversible covalent bonds with biological nucleophiles, such as serine or threonine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

Compound A : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS 881402-16-0)

- Structure : Boronate at position 2, -CF₃ at position 5.

- Key Differences :

- The meta-substituted -CF₃ group (position 6) reduces steric hindrance compared to the target compound’s -CF₃ at position 3.

- Electronic effects differ: The para relationship between boronate and -CF₃ in the target compound may enhance conjugation, whereas Compound A’s substituents are meta to each other .

Compound B : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS 1036990-42-7)

- Structure : Boronate at position 4, -CF₃ at position 2.

- Key Differences: The para-substituted boronate (position 4) may exhibit higher reactivity in cross-coupling due to reduced steric hindrance compared to position 2 in the target compound.

Functional Group Variations

Compound C : 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

- Structure : Additional fluorine at position 3, boronate at position 5, -CF₃ at position 2.

- Key Differences :

Compound D : 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS 2068737-11-9)

- Structure : Chlorine at position 2, boronate at position 3, -CF₃ at position 6.

- Key Differences :

Core Structure Modifications

Compound E : rac-(2S,3S)-1-(4-Methoxyphenyl)-2-phenyl-3-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-6-(trifluoromethyl)indoline

- Structure : Indoline core with boronate and -CF₃ groups.

- Boronate is part of a vinyl group, offering distinct reactivity in conjugate additions rather than direct cross-coupling .

Biologische Aktivität

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine is a derivative of pyridine that incorporates a boron-containing moiety. This structural feature enhances its utility in various biological applications, particularly in drug discovery and development. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C12H14BNO2F3

- Molecular Weight : 273.05 g/mol

- CAS Number : 2020070-33-9

The biological activity of this compound primarily stems from its ability to act as a boron-based electrophile. The dioxaborolane ring facilitates reactions with nucleophiles, which can lead to the formation of biologically relevant compounds. Additionally, the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

Biological Activity Overview

-

Anticancer Activity :

- Studies have shown that derivatives of pyridine with boron-containing groups exhibit significant anticancer properties. For instance, compounds similar to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine have been found to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on specific enzymes related to cancer and neurodegenerative diseases. For example, it has shown potential as an inhibitor of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is implicated in Alzheimer’s disease and other conditions.

-

Anti-inflammatory Properties :

- Research indicates that this compound may possess anti-inflammatory effects by modulating pro-inflammatory cytokine production in vitro. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: DYRK1A Inhibition

Case Study 2: Anticancer Efficacy

Another study explored the anticancer activity of pyridine-based compounds against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis in cancer cells through the activation of caspases .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits DYRK1A enzyme | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Cmax (µg/mL) | 592 ± 62 |

| t½ (h) | 26.2 ± 0.9 |

| Clearance (L/h/kg) | 1.5 ± 0.3 |

| Oral Bioavailability (%) | 40.7 |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)pyridine, and how can reaction yields be maximized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester functionality. Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility and reactivity .

- Catalyst optimization : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts; ligand choice impacts regioselectivity.

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent boronic ester hydrolysis .

Example Protocol:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 3-(Trifluoromethyl)pyridine derivative + Pinacolborane | Introduce boronic ester |

| 2 | Pd catalyst, DMF, 90°C, 12h | Cross-coupling |

| 3 | Column chromatography (silica gel, hexane/EtOAc) | Purification |

Maximize yield by monitoring reaction progress via TLC and adjusting catalyst loading (0.5–2 mol%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity analysis : Use GC or HPLC with internal standards (e.g., TCI America’s ≥98.0% purity benchmarks via GC/titration) .

- Structural confirmation :

Critical Note : Air-sensitive handling is required to prevent boronic ester degradation; store under argon at -20°C .

Q. What solvent systems are compatible with this compound for downstream applications (e.g., cross-coupling)?

Methodological Answer:

- Preferred solvents : THF, DMF, or DMSO due to high solubility and compatibility with Pd catalysts .

- Avoid : Protic solvents (e.g., water, alcohols) that hydrolyze the boronic ester. For aqueous-phase reactions, use biphasic systems (toluene/water) with Na₂CO₃ as a base .

Advanced Research Questions

Q. How can researchers address challenges in coupling this compound with electron-deficient aryl halides?

Methodological Answer: Electron-deficient partners (e.g., nitro- or cyano-substituted halides) require:

- Enhanced catalyst activity : Use Pd(OAc)₂ with SPhos or XPhos ligands .

- Microwave-assisted synthesis : Reduces reaction time (30–60 min) and improves yields .

- Additives : K₃PO₄ or Cs₂CO₃ as bases to stabilize intermediates .

Case Study : Coupling with 4-bromo-3-(trifluoromethyl)phenol achieved 75% yield using Pd(dba)₂/XPhos in THF at 100°C .

Q. What strategies mitigate side reactions from the trifluoromethyl group during functionalization?

Methodological Answer: The CF₃ group’s electron-withdrawing nature can deactivate the pyridine ring. Mitigation approaches:

- Directed ortho-metalation : Use LiTMP to functionalize specific positions without disrupting CF₃ .

- Protecting groups : Temporarily mask reactive sites (e.g., silylation of hydroxyl groups) before cross-coupling .

Example : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine was stabilized via Boc protection during Suzuki coupling .

Q. How can researchers resolve contradictions in spectral data for boronic ester intermediates?

Methodological Answer: Contradictions often arise from:

- Rotameric equilibria : Use variable-temperature NMR (VT-NMR) to coalesce split peaks .

- Impurity overlap : Employ HSQC/HMBC NMR to assign ambiguous signals .

- X-ray crystallography : Definitive structural confirmation for crystalline derivatives .

Case Study : Discrepancies in ¹H NMR of 3-(trifluoromethyl)pyridine derivatives resolved via HSQC, confirming B–O bond orientation .

Q. What are the best practices for handling air-sensitive intermediates in multi-step syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.